molecular formula C13H13ClO2 B2566717 ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate CAS No. 2044796-16-7

ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate

Cat. No.: B2566717
CAS No.: 2044796-16-7
M. Wt: 236.7
InChI Key: MYVRUTSAZYJHCF-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate is a chemical compound with the molecular formula C13H13ClO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate typically involves the cyclopropanation of an indene derivative. One common method includes the reaction of 5-chloroindene with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction is usually carried out under an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring and chloro substituent play crucial roles in its reactivity and binding affinity. It can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate
  • Methyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 5-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-2-16-13(15)12-9-6-8-7(11(9)12)4-3-5-10(8)14/h3-5,9,11-12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVRUTSAZYJHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C3=C(C2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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